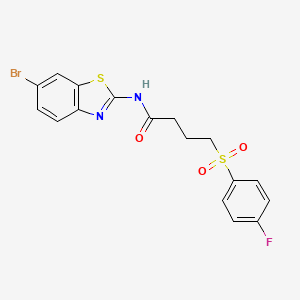
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound that features a benzothiazole ring substituted with bromine, a fluorobenzenesulfonyl group, and a butanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and brominating it to introduce the bromine atom.
Sulfonylation: Reacting the intermediate with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, coupling the sulfonylated intermediate with butanoyl chloride to form the butanamide chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzothiazole ring.
Reduction: Reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine or fluorine positions.
科学研究应用
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzothiazole derivatives.
Medicine: Potential use as a lead compound in drug discovery for diseases where benzothiazole derivatives show activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is unique due to the specific combination of bromine, fluorine, and sulfonyl groups, which can impart distinct chemical and biological properties compared to its analogs.
生物活性
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound characterized by its unique structural features, which contribute to its biological activity. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by relevant data tables and research findings.
Structural Overview
The compound features a bromobenzo[d]thiazole moiety and a fluorophenylsulfonyl group. Its IUPAC name is this compound, with the molecular formula C17H14BrFN2O3S. The presence of these functional groups endows the compound with distinct electronic and steric properties, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bromobenzo[d]thiazole Core : This is achieved by reacting 4-bromoaniline with carbon disulfide and an oxidizing agent.
- Sulfonylation : The introduction of the fluorophenylsulfonyl group is performed using a sulfonyl chloride reagent.
- Amide Bond Formation : The final step involves coupling the bromobenzo[d]thiazole core with the fluorophenylsulfonyl group using a coupling reagent like EDCI in the presence of a base.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and receptors. The following sections summarize key findings:
The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways.
- Disruption of Protein-Protein Interactions : It may interfere with interactions crucial for cellular function.
- Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Case Studies
- In Vitro Studies : In a study examining its effects on cancer cell lines, this compound exhibited significant cytotoxicity against several cancer types, suggesting its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications to the sulfonamide group can significantly influence the compound's potency and selectivity towards specific biological targets.
属性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOUCWDCZLZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













